4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid
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Overview
Description
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . These reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-efficiency, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the proliferation of cancer cells . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Triazolo[4,3-a]pyrazine: Noted for its antibacterial activity.
Triazolo[1,5-a]pyrazine: Used in the development of fluorescent probes and polymers.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
1780654-45-6 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
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